molecular formula C23H17N3O2 B14876656 4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate

4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate

Cat. No.: B14876656
M. Wt: 367.4 g/mol
InChI Key: MNLNPCLJGBMABC-XNTDXEJSSA-N
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Description

4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(quinazolin-4-ylamino)phenyl (2E)-3-phenylprop-2-enoate is unique due to its specific ester linkage and the presence of both quinazoline and phenylprop-2-enoate moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H17N3O2

Molecular Weight

367.4 g/mol

IUPAC Name

[4-(quinazolin-4-ylamino)phenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C23H17N3O2/c27-22(15-10-17-6-2-1-3-7-17)28-19-13-11-18(12-14-19)26-23-20-8-4-5-9-21(20)24-16-25-23/h1-16H,(H,24,25,26)/b15-10+

InChI Key

MNLNPCLJGBMABC-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43

Origin of Product

United States

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